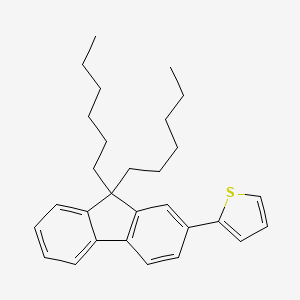
Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- is a heterocyclic compound that contains both sulfur and carbon atoms in its structure. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications. The presence of the fluorenyl group enhances its stability and electronic characteristics, making it suitable for use in organic electronics and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- typically involves the following steps:
Iodination of Fluorene: Fluorene is reacted with iodine in the presence of iodic acid to achieve mono-iodination.
Alkylation: The iodinated fluorene is then alkylated with n-hexyl bromide to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as the laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols or other reduced sulfur compounds.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reagents like bromine or chlorine, and organometallic reagents such as Grignard reagents, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
科学的研究の応用
Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- has a wide range of scientific research applications, including:
作用機序
The mechanism by which Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- exerts its effects is primarily through its electronic properties. The compound interacts with molecular targets and pathways involved in electronic conduction and light emission. The fluorenyl group enhances its stability and electronic characteristics, making it an effective material for use in organic electronics and other advanced applications .
類似化合物との比較
Similar Compounds
- 9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole)
- 2-(9,9-dimethyl-5-phenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- stands out due to its unique combination of the thiophene and fluorenyl groups, which provide enhanced stability and electronic properties. This makes it particularly suitable for applications in organic electronics and advanced materials, where stability and electronic performance are critical.
特性
CAS番号 |
928227-56-9 |
|---|---|
分子式 |
C29H36S |
分子量 |
416.7 g/mol |
IUPAC名 |
2-(9,9-dihexylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C29H36S/c1-3-5-7-11-19-29(20-12-8-6-4-2)26-15-10-9-14-24(26)25-18-17-23(22-27(25)29)28-16-13-21-30-28/h9-10,13-18,21-22H,3-8,11-12,19-20H2,1-2H3 |
InChIキー |
GPRGSVPTSONXSL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


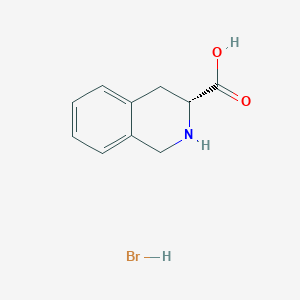
![Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate](/img/structure/B12335528.png)
![6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B12335534.png)

![8-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12335551.png)
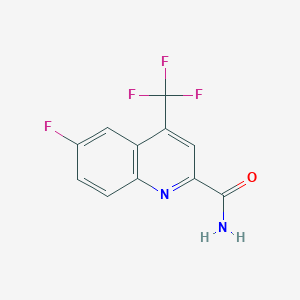
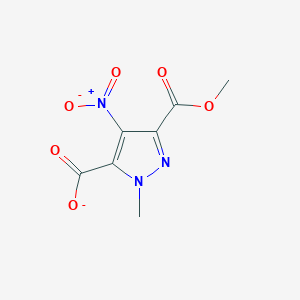

![Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12335573.png)
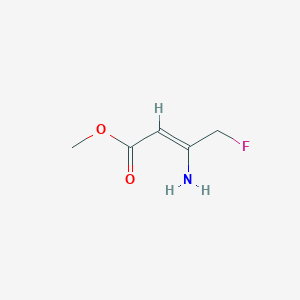
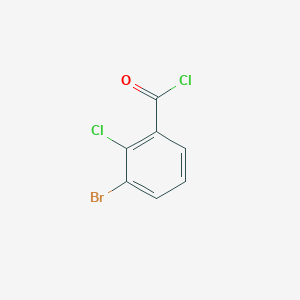
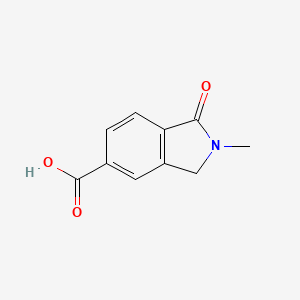
![3-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12335596.png)

